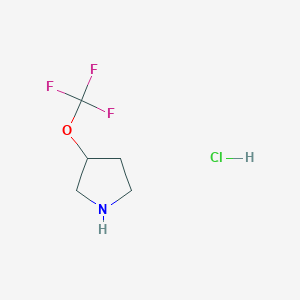

3-(Trifluoromethoxy)pyrrolidine hydrochloride

Descripción general

Descripción

3-(Trifluoromethoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1246466-85-2 . It has a molecular weight of 191.58 . The compound is available in powder form .

Molecular Structure Analysis

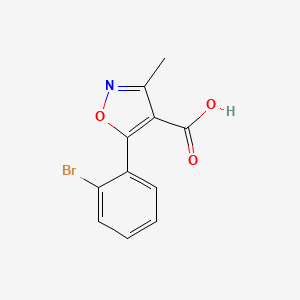

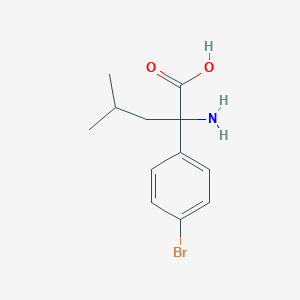

The InChI code for 3-(Trifluoromethoxy)pyrrolidine hydrochloride is 1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

3-(Trifluoromethoxy)pyrrolidine hydrochloride is a powder at room temperature . It has a molecular weight of 191.58 .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

3-(Trifluoromethoxy)pyrrolidine hydrochloride serves as a significant compound in the synthesis of various organic molecules, including pyrrolidines and pyridines, which are crucial in the development of life-sciences-oriented research. The compound has been involved in efficient and straightforward large-scale synthesis processes that enable the regioselective functionalization of molecules for creating new and highly important building blocks. This is evident from the first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines, providing insights into the lowest-energy conformations of these compounds through in silico studies (Manteau et al., 2010).

Chemical Reactions and Mechanisms

The compound has shown efficacy in inducing overall 5-endo cyclisation of homoallylic sulfonamides to give pyrrolidines. This indicates its role in facilitating chemical reactions that lead to the formation of pyrrolidines or homopiperidines, even in scenarios where tertiary carbocations would otherwise dominate. Such characteristics highlight the compound's utility in efficiently forming polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

Contributions to Material Science

In material science, the trifluoromethoxy group, closely related to the core structure of 3-(Trifluoromethoxy)pyrrolidine hydrochloride, has made a remarkable impact, particularly in the fields of medicinal, agrochemical, and materials science research. The facilitation of regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild reaction conditions has expanded its applicability. These trifluoromethoxylated products serve as valuable scaffolds for further chemical modifications, enhancing the discovery and development of new drugs, agrochemicals, and materials (Feng et al., 2016).

Advanced Applications in Sensing and Detection

The compound has also contributed to the creation of selective ratiometric and colorimetric chemosensors for Al(3+) based on internal charge transfer (ICT). This is illustrated by the development of a pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate, showcasing the compound's potential in advanced sensing and detection applications (Maity & Govindaraju, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Propiedades

IUPAC Name |

3-(trifluoromethoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFGGUFFJXGABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethoxy)pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

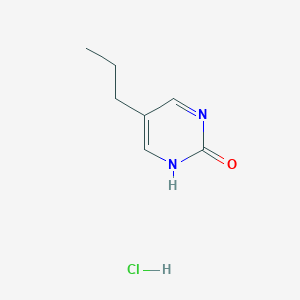

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)

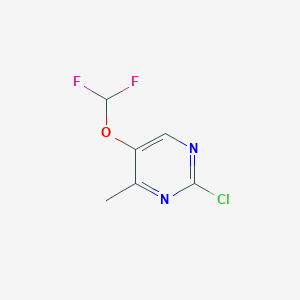

![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)